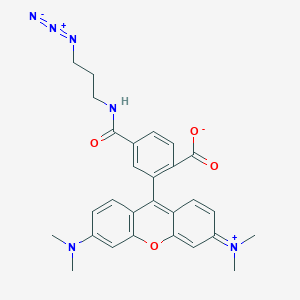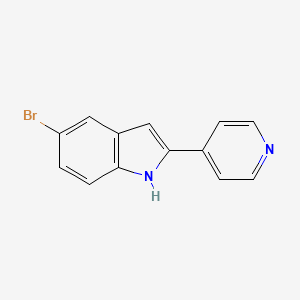
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 3-methoxy-2-thiophene-prop-2-en-1-one, is a compound belonging to the family of thiophenes. It is a colorless, viscous liquid with a boiling point of 213.4°C and a melting point of 58.4°C. It is soluble in many organic solvents and is used in a variety of applications, such as in the synthesis of pharmaceuticals, fragrances, and as an intermediate in the manufacture of dyes and pigments. It has also been studied as a potential therapeutic agent for the treatment of various diseases.
科学研究应用
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory and antioxidant activities and has been studied for its potential to protect against oxidative stress. In addition, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用机制
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB). It is also believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects in various studies. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-kB, and to reduce oxidative stress by scavenging ROS. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
The use of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized using the Wittig reaction. It is also soluble in many organic solvents, making it easy to work with in the laboratory. The major limitation is that it is not as well-studied as other compounds and its mechanism of action is still not fully understood.
未来方向
The potential therapeutic applications of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one are still being studied, and there are many future directions that could be explored. These include further investigation of its anti-inflammatory, antioxidant, and anti-cancer effects, as well as its potential to treat neurological disorders. In addition, further research could be done to better understand its mechanism of action and to identify potential drug interactions. Finally, studies could be conducted to evaluate its safety and efficacy in humans.
合成方法
The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one can be accomplished through a variety of methods. The most common synthesis method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone in the presence of a base. This reaction results in the formation of an alkene and a phosphine oxide. Other synthetic methods include the use of a Grignard reagent, the Stork enamine reaction, and the Julia-Kocienski reaction.
属性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-5-2-4-11(10-12)7-8-13(15)14-6-3-9-17-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNHKLDOBSNKKS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)



![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]-N-methylmethanamine hydrochloride](/img/structure/B6302897.png)

![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)




